molecular formula C11H6ClNO B8507424 5-Chloro-1-oxa-4-aza-cyclopenta[a]naphthalene

5-Chloro-1-oxa-4-aza-cyclopenta[a]naphthalene

Cat. No. B8507424
M. Wt: 203.62 g/mol
InChI Key: FJTNILROKZWRDJ-UHFFFAOYSA-N
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Patent
US07449479B2

Procedure details

The chloride/fluoride exchange was achieved by the method (reference 3) cited above. Thus 90 mg of 5-chloro-2,3-dihydro-1-oxa-4-aza-cyclopenta[a]naphthalene (Example 217) was suspended in 1.5 mL of Bu4PHF2 and was irradiated under microwave (Smith Reactor) to about 120° C. for 2 hours. After aqueous work up and column purification, 22 mg of fluoride product was obtained (26.9%). LC/MS rt-min (MH+): 1.91 (190) [method B]. The furan derivative (Example 218), 5-chloro-1-oxa-4-aza-cyclopenta[a]naphthalene was sufficiently reactive to be alkylated with the tripeptide directly without fluoride activation.
[Compound]
Name
( 190 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tripeptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1C=CC=C1.Cl[C:7]1[N:8]=[C:9]2[CH:19]=[CH:18][O:17][C:10]2=[C:11]2[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]2.[F-:20]>>[F:20][C:7]1[N:8]=[C:9]2[CH2:19][CH2:18][O:17][C:10]2=[C:11]2[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]2

Inputs

Step One
Name
( 190 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C2C(=C3C=CC=CC13)OC=C2
Step Four
Name
tripeptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
LC/MS rt-min (MH+)

Outcomes

Product
Name
Type
Smiles
FC=1N=C2C(=C3C=CC=CC13)OCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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